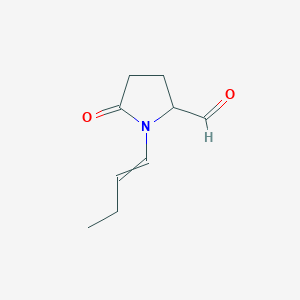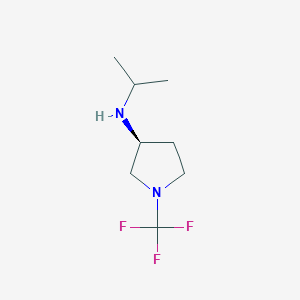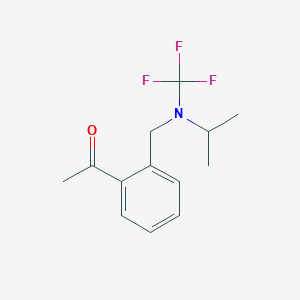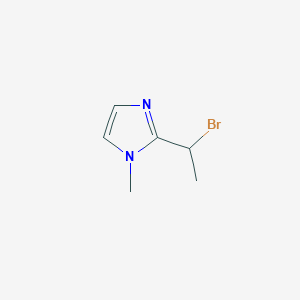![molecular formula C11H12FNO B13957156 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one CAS No. 183194-41-4](/img/structure/B13957156.png)
8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a heterocyclic compound with the molecular formula C11H12FNO. This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves multi-step reactions. One common method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions, including reduction and de-ketalation, lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic effects in treating cardiovascular diseases and cancer.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Similar in structure but contains a chlorine atom instead of fluorine.
4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde: Another fluorinated compound with a different core structure.
Uniqueness
8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its binding affinity to biological targets, while the methyl group influences its pharmacokinetic properties .
Properties
CAS No. |
183194-41-4 |
|---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
8-fluoro-7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H12FNO/c1-7-5-8-3-2-4-11(14)13-10(8)6-9(7)12/h5-6H,2-4H2,1H3,(H,13,14) |
InChI Key |
ILLOZOGHEAJBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


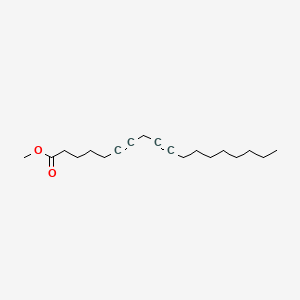
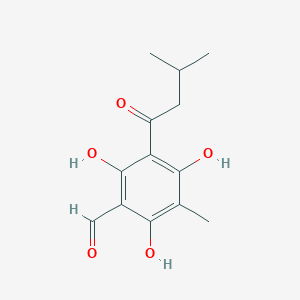
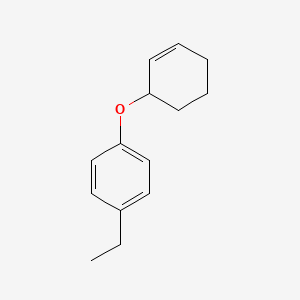

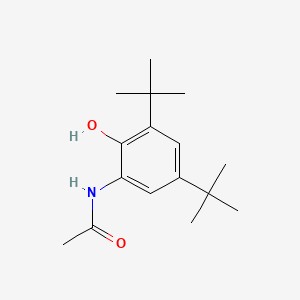

![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)


![4-[3-(2,4-Dichlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13957127.png)
